2-Trimethylsilyl-N-tert-butylacetaldimine
Description
Contextualization within Organosilicon Chemistry and Reagent Design
Organosilicon chemistry investigates compounds featuring carbon-silicon bonds. wikipedia.org These organosilicon compounds are typically colorless, flammable, hydrophobic, and stable in air. wikipedia.org The carbon-silicon (C-Si) bond is longer and weaker than a carbon-carbon (C-C) bond, and it exhibits polarity towards the more electronegative carbon atom. wikipedia.org This inherent polarity and the strength of the silicon-oxygen (Si-O) bond make silicon susceptible to nucleophilic attack. wikipedia.org The introduction of a silyl (B83357) group, such as the trimethylsilyl (B98337) (TMS) group found in 2-Trimethylsilyl-N-tert-butylacetaldimine, into an organic molecule is a process known as silylation. wikipedia.org This process is a cornerstone of organosilicon chemistry and a critical tool in reagent design. wikipedia.org
Silylation can modify a molecule's electronic properties and reactivity. rsc.orgresearchgate.net In the case of α-silyl imines, the silyl group is positioned on the carbon atom adjacent (alpha) to the imine's carbon-nitrogen double bond. This specific arrangement influences the molecule's reactivity, making α-silyl amines, the reduction products of α-silyl imines, unique organosilicon compounds. researchgate.net The presence of the triorganosilyl group at the α-position to the nitrogen atom lowers the ionization potential, facilitating electron transfer to form a radical cation. researchgate.net This property allows for the generation of highly reactive α-aminoalkyl radicals, which are valuable for forming new carbon-carbon bonds in organic synthesis. researchgate.net
Table 1: Comparison of Carbon-Silicon and Carbon-Carbon Bonds
| Property | Carbon-Silicon (C-Si) Bond | Carbon-Carbon (C-C) Bond |
|---|---|---|
| Bond Length | Longer | Shorter |
| Bond Strength | Weaker | Stronger |
| Polarity | Polarized towards Carbon | Generally Nonpolar |
Significance of Imine Functionality as Synthetic Intermediates
Imines, also known as Schiff bases, are organic compounds characterized by a carbon-nitrogen double bond (C=N). wikipedia.orgnumberanalytics.com This functional group is isoelectronic with the carbonyl group (C=O) in aldehydes and ketones, but the nitrogen atom significantly alters its chemical behavior. numberanalytics.com Imines are crucial intermediates in a vast array of synthetic transformations. wikipedia.orgnumberanalytics.com
Typically formed through the condensation of a primary amine with an aldehyde or ketone, imines serve as versatile electrophiles. wikipedia.orgnumberanalytics.com The electrophilicity of the imine carbon can be enhanced by attaching an electron-withdrawing group to the nitrogen atom, which increases its utility in various reactions. nih.gov They readily undergo nucleophilic additions at the C=N bond, a reaction central to the synthesis of amines and their derivatives. wikipedia.org For instance, the addition of enolates or their equivalents to imines, known as the Mannich reaction, is a fundamental method for preparing β-amino carbonyl compounds, which are precursors to β-amino acids. nih.gov Furthermore, imines are key precursors for the synthesis of nitrogen-containing heterocyclic compounds and can be reduced to form amines. wikipedia.org Their widespread use in pharmaceuticals, catalysis, and materials science underscores their importance as synthetic intermediates. numberanalytics.comacs.org
Overview of N-tert-butylacetaldimines as Versatile Synthons
The "N-tert-butyl" portion of this compound plays a critical role in its function as a synthon. A synthon is a conceptual part of a molecule that assists in forming a chemical bond during synthesis. The tert-butyl group is a bulky substituent that provides significant steric hindrance. This steric bulk is a powerful tool for controlling the stereochemical outcome of reactions.
In asymmetric synthesis, chiral N-tert-butanesulfinylimines are widely used as electrophiles. researchgate.net The sulfinyl group acts as a chiral auxiliary, directing the nucleophilic addition of organometallic reagents to the imine carbon with a high degree of diastereoselectivity. researchgate.net The bulky tert-butyl group on the sulfinyl moiety is proposed to occupy a less hindered position in the reaction's transition state, thereby guiding the nucleophile to a specific face of the imine. researchgate.net This strategy allows for the synthesis of enantioenriched amines after the chiral auxiliary is removed. researchgate.net While this compound does not possess a chiral sulfinyl group, the principle of using the N-tert-butyl group to sterically influence reactions remains relevant. For example, in the catalytic hydrosilylation of imines, substrates like PhC(H)=NtBu, which feature the N-tert-butyl group, have been successfully reduced. researchgate.net
Table 2: Selected Reactions Involving N-tert-butyl Imines
| Reaction Type | Reagents | Key Feature | Product Type |
|---|---|---|---|
| Diastereoselective Addition | Organometallic Reagents (e.g., PhMgBr, Phli) | High diastereoselectivity controlled by chiral N-tert-butanesulfinyl group. researchgate.net | Chiral Amines |
| Hydrosilylation | Phenylsilane (PhSiH₃) | Catalytic reduction of the C=N bond. researchgate.net | Silylated Amines |
| Mannich Reaction | Silyloxy-pyrrole | Highly anti-diastereoselective construction of vicinal diamines. researchgate.net | β-amino carbonyls |
Historical Development and Evolution of Silylated Imine Chemistry
The history of silylated imines is built upon the foundational discoveries of both imine and organosilicon chemistry. The term "imine" was first introduced in 1883 by the German chemist Albert Ladenburg, following Hugo Schiff's initial synthesis of these compounds from aldehydes and amines. wikipedia.orgnumberanalytics.com This marked the beginning of a rich area of research into the C=N double bond.
The field of organosilicon chemistry began to flourish in the mid-20th century. A key milestone relevant to silylated nitrogen compounds was the first synthesis of an α-silylamine, reported by Noll, Speier, and Daubert in 1951. wpmucdn.com This early work laid the groundwork for exploring the unique properties of compounds containing a silicon atom alpha to a nitrogen.
In subsequent decades, the focus shifted from simple synthesis to harnessing the unique reactivity of silylated compounds for complex organic synthesis. The development of N-silylimines as competent electrophiles in enantioselective catalysis represents a significant evolution. acs.org Researchers found that N-(trimethylsilyl)imines could be used in reactions like organoborane additions to provide homoallylic amines with high enantiomeric excess. acs.org More recent work has established stereoselective methods for synthesizing α-silylamines through the direct addition of silyl anions to activated imines, a convergent approach that avoids problematic rearrangements. northwestern.edunih.gov This progression highlights a sophisticated understanding of how the silyl group modulates the reactivity of the imine functionality, enabling the development of advanced synthetic methodologies. rsc.orgresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
N-tert-butyl-2-trimethylsilylethanimine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NSi/c1-9(2,3)10-7-8-11(4,5)6/h7H,8H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKXKUUGFCDLGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N=CC[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity Profiles and Mechanistic Investigations of Silylated N Tert Butylacetaldimines
Nucleophilic Reactivity at the Alpha-Carbon
The carbon-silicon bond in 2-trimethylsilyl-N-tert-butylacetaldimine can be strategically cleaved to generate a potent nucleophile at the α-carbon. This transformation is typically achieved through deprotonation, forming metalated intermediates that serve as synthetic equivalents of unstabilized enolates.
The most common method for activating the α-carbon is through deprotonation using strong lithium amide bases, such as lithium diisopropylamide (LDA) or lithium diethylamide (LDEA). This process generates a lithium azaenolate, which is a powerful nucleophile analogous to a lithium enamine or enolate. ucl.ac.uk The reaction is typically carried out at low temperatures, such as -78°C, in an aprotic solvent like tetrahydrofuran (B95107) (THF).
The steric bulk of the N-tert-butyl group plays a significant role in the stability and reactivity of the resulting azaenolate. ucl.ac.uk The formation of these lithium azaenolates is a key step, transforming the relatively inert α-silylated imine into a reactive species capable of forming new carbon-carbon bonds. The regioselectivity of deprotonation is controlled by the silyl (B83357) group, ensuring that the desired α-anion is formed exclusively. ucl.ac.uk
Table 1: Conditions for the Formation of Lithium Azaenolate from N-tert-butylaldimines
| Imine Substrate | Base | Solvent | Temperature (°C) | Result | Reference |
|---|---|---|---|---|---|
| N-tert-butylaldimine | LDA | THF | -78 to 0 | Formation of Lithium Azaenolate | ucl.ac.uk |
This interactive table summarizes typical conditions for generating lithium azaenolates, the reactive intermediates of this compound.
Once formed, the lithium azaenolate of this compound can react with a wide range of electrophiles. This reactivity allows for the introduction of various functional groups at the α-position. Common electrophiles include alkyl halides, such as ethyl iodide and benzyl (B1604629) bromide, which lead to the corresponding α-alkylated imines in high yields. ucl.ac.uk
A particularly useful transformation involves the capture of the azaenolate with a silylating agent like trimethylsilyl (B98337) chloride. This reaction results in the formation of a bis(trimethylsilyl) species at the alpha position. This intermediate can then be deprotonated again and reacted with aldehydes or ketones. Subsequent acidic hydrolysis yields α,β-unsaturated aldehydes, providing a powerful method for their synthesis. ucl.ac.uk This sequence highlights the utility of the silyl group as both a directing group for metalation and a precursor for further transformations.
Table 2: Electrophilic Quenching of Metalated N-tert-butylaldimines
| Metalated Imine | Electrophile | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| Lithium Azaenolate | Ethyl Iodide | α-Alkylated Imine | 62-100 | ucl.ac.uk |
| Lithium Azaenolate | Benzyl Bromide | α-Alkylated Imine | 62-100 | ucl.ac.uk |
This interactive table illustrates the versatility of the lithium azaenolate intermediate in reactions with various electrophiles.
Reactions with Carbonyl Compounds
This compound can also react directly with carbonyl compounds, such as aldehydes and ketones. These reactions, which form new carbon-carbon bonds, are typically promoted by either Lewis acids or a source of fluoride (B91410) ions.
Imines are generally less electrophilic than their corresponding carbonyl compounds. However, their reactivity can be significantly enhanced by activation with a Lewis acid. nih.gov The Lewis acid coordinates to the nitrogen atom of the imine, increasing the electrophilicity of the imine carbon and facilitating nucleophilic attack. While direct examples involving this compound are not prevalent in the cited literature, the general principle is well-established for aza-Diels-Alder reactions and other additions to imines. nih.gov Various Lewis acids, such as indium trichloride (B1173362) (InCl₃) and scandium triflate (Sc(OTf)₃), have been shown to be effective catalysts for activating imines toward nucleophilic attack. nih.gov This activation strategy allows imines to participate in reactions analogous to the Mannich reaction.
Zinc compounds, including zinc bromide (ZnBr₂), are effective mediators and catalysts for reactions involving imines. Zinc can act as a Lewis acid, activating the imine for nucleophilic attack. For instance, metallic zinc has been used to mediate the highly α-regioselective prenylation of a wide range of imines, including N-alkyl aldimines, with prenyl bromide. organic-chemistry.org This reaction proceeds efficiently to form linear homoallylic amines, demonstrating zinc's ability to facilitate carbon-carbon bond formation at the α-position of an imine. organic-chemistry.org
Furthermore, silica-supported zinc bromide has been developed as an efficient heterogeneous catalyst for various coupling reactions, underscoring its utility as a robust Lewis acid catalyst. researchgate.net In the context of the reaction between this compound and a carbonyl compound, ZnBr₂ would be expected to activate the carbonyl group, making it more susceptible to nucleophilic attack from the α-carbon of the silylated imine.
The silicon-carbon bond in this compound is susceptible to cleavage by fluoride ions. This property is exploited in reactions catalyzed by sources of anhydrous fluoride, such as tetrabutylammonium (B224687) fluoride (TBAF). organic-chemistry.orgnih.gov The mechanism involves the fluoride ion attacking the silicon atom, forming a pentacoordinate silicate (B1173343) intermediate. This intermediate is highly reactive and effectively generates a carbanion at the alpha position of the imine.
This in situ-generated nucleophile can then readily add to aldehydes and ketones. This type of fluoride-catalyzed reaction is well-documented for other silylated nucleophiles, such as silylalkynes, which add efficiently to a variety of carbonyl compounds in the presence of catalytic TBAF. organic-chemistry.orgnih.govresearchgate.net The process is mild, operationally simple, and avoids the need for strong bases or metal catalysts, making it an attractive method for forming carbon-carbon bonds. organic-chemistry.org
Table 3: Overview of Catalysts for Imine Reactions
| Catalyst Type | Example | Role in Reaction | Target Moiety | Reference |
|---|---|---|---|---|
| Lewis Acid | InCl₃, Sc(OTf)₃ | Activates imine electrophile | Imine Nitrogen | nih.gov |
| Zinc Mediator | Zn, ZnBr₂ | Lewis acid activation / Facilitates C-C coupling | Imine/Carbonyl | organic-chemistry.orgresearchgate.net |
This interactive table compares different catalytic strategies for promoting reactions involving imines and silylated imine derivatives.
Stereochemical Control in Reaction Pathways of this compound
The reactivity of this compound and its analogs is characterized by a high degree of stereochemical control, particularly in reactions designed to produce α,β-unsaturated aldehydes. This control is pivotal in directing the formation of specific isomers, a critical aspect of modern organic synthesis. The following sections delve into the mechanistic underpinnings of this stereoselectivity.
High E-Stereoselectivity in Alpha,Beta-Unsaturated Aldehyde Formation
A significant application of silylated N-tert-butylacetaldimines is in the stereoselective synthesis of (E)-α,β-unsaturated aldehydes. Research has demonstrated that the reaction of the lithiated form of an α-silylated N-tert-butylimine with various aromatic aldehydes proceeds with exceptional E-stereoselectivity.
The process involves the deprotonation of the α-carbon of the silylated imine using a strong base like lithium diisopropylamide (LDA), followed by the addition of an aldehyde. The subsequent hydrolysis of the resulting imine furnishes the α,β-unsaturated aldehyde. A study utilizing the closely related N-tert-butyl-2,2-bis(trimethylsilyl)ethanimine has shown that this method consistently produces the E-isomer of the resulting α,β-unsaturated aromatic aldehyde in high yields and with excellent stereoselectivity.
| Entry | Aldehyde (ArCHO) | Yield (%) | E/Z Ratio |
|---|---|---|---|
| 1 | Benzaldehyde | 85 | >98:2 |
| 2 | 4-Methoxybenzaldehyde | 88 | >98:2 |
| 3 | 4-Chlorobenzaldehyde | 82 | >98:2 |
| 4 | 4-Nitrobenzaldehyde | 75 | >98:2 |
| 5 | 2-Thiophenecarboxaldehyde | 80 | >98:2 |
Proposed Alpha-Silyl Beta-Siloxyimine Intermediates
The high E-stereoselectivity observed in the formation of α,β-unsaturated aldehydes from this compound and its analogs is explained by the mechanism of the aza-Peterson olefination reaction. The key to this stereocontrol lies in the formation and subsequent elimination pathway of a crucial intermediate: an α-silyl β-siloxyimine.
The proposed mechanism commences with the nucleophilic attack of the lithiated α-silyl imine on the carbonyl carbon of the aldehyde. This addition reaction forms a lithium alkoxide intermediate. It is postulated that this intermediate undergoes an intramolecular rearrangement known as the aza-Brook rearrangement. In this step, the trimethylsilyl group migrates from the carbon atom to the oxygen atom, resulting in the formation of a more stable carbanion. This rearrangement leads to the formation of a β-silyloxy imine intermediate.
The stereochemical outcome of the reaction is determined during the elimination step. The β-silyloxy imine intermediate is believed to adopt a conformation that facilitates a syn-elimination of the silyloxy and amino groups. This concerted elimination pathway, proceeding through a cyclic transition state, preferentially leads to the formation of the thermodynamically more stable (E)-alkene. The steric bulk of the tert-butyl and trimethylsilyl groups likely plays a significant role in favoring the transition state that leads to the E-isomer.
Factors Influencing Diastereoselection in Addition Reactions
While the predominant reactivity of this compound involves its deprotonation and subsequent use as a nucleophile in Peterson-type olefination reactions, it is also an electrophile that can undergo addition reactions at the imine carbon. When a nucleophile adds to the C=N double bond, a new stereocenter can be created at the former imine carbon. The stereochemical outcome of such additions is influenced by several factors.
The presence of the α-trimethylsilyl group introduces steric bulk adjacent to the electrophilic imine carbon. According to established models of acyclic stereocontrol, such as the Felkin-Anh model, a nucleophile will preferentially attack the imine from the least hindered face. In the case of this compound, the most stable conformation would likely place the bulky trimethylsilyl group anti to the incoming nucleophile, thus directing the nucleophile's trajectory.
Furthermore, the nature of the nucleophile and the reaction conditions, particularly the presence of Lewis acids, can significantly impact diastereoselectivity. Lewis acids can coordinate to the imine nitrogen, increasing its electrophilicity and potentially locking the conformation of the molecule. This coordination can enhance the steric differentiation between the two faces of the imine, leading to higher diastereoselectivity. The choice of the organometallic reagent (e.g., organolithium vs. Grignard reagents) and the solvent can also alter the transition state geometry and, consequently, the diastereomeric ratio of the products. However, it is important to note that the primary utility of this compound reported in the literature is as an olefination reagent, and detailed studies on diastereoselective additions to this compound are not as prevalent as those for other systems, such as N-tert-butanesulfinyl imines, where a chiral auxiliary dictates the stereochemical outcome.
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Applications in Advanced Organic Synthesis and Complex Molecule Construction
Broader Utility in C-C Bond Forming Reactions
Versatility as Formyl Anion Equivalents
While direct applications of 2-trimethylsilyl-N-tert-butylacetaldimine as a formyl anion equivalent are not extensively documented, its structural features suggest a potential for such reactivity through the principles of umpolung, or reactivity inversion. The silicon-carbon bond can be manipulated to allow the imine carbon, which is typically electrophilic, to act as a nucleophile.
The conceptual basis for this application lies in the deprotonation of the carbon adjacent to the silicon atom, followed by a 1,2-Brook rearrangement. This would generate a homoenolate equivalent, a powerful nucleophile for reactions with various electrophiles. This approach is analogous to the well-established Corey-Seebach reaction, where 1,3-dithianes are used as masked acyl anions. The silyl (B83357) group in this compound could, in principle, facilitate a similar polarity reversal, enabling the introduction of a formyl group or its synthetic equivalent into a target molecule.
Comparison with Other Silylated Reagents and Enolate Alternatives
In the realm of nucleophilic additions, silylated reagents and enolates are fundamental. This compound can be considered within the broader class of silylated imines, which share similarities with more common silyl enol ethers and silyl ketene (B1206846) acetals.
Silylated Reagents: Compared to silyl enol ethers, which are oxygen-based nucleophiles, silylated imines like the title compound are nitrogen analogs. This difference in the heteroatom influences the nucleophilicity and the nature of the resulting products. Silyl ketene imines, for instance, are known to be highly versatile nucleophiles in catalytic, enantioselective reactions. The reactivity of this compound would be expected to be modulated by the N-tert-butyl group, affecting both steric hindrance and the electronic properties of the imine.
Enolate Alternatives: Metal enolates are powerful nucleophiles, but their high reactivity can sometimes lead to challenges in controlling selectivity. Silylated reagents are generally more stable and less basic, allowing for milder reaction conditions and often greater control in complex settings. The reactivity of these alternatives can be broadly ranked as: metal enolate > enamine > silyl enol ether. Silylated imines fit within this spectrum, offering a balance of reactivity and stability that can be advantageous in specific synthetic contexts. The use of a silylated imine avoids the need for strong bases typically required for enolate formation, thereby increasing functional group tolerance.
Contributions to Asymmetric Synthesis
The development of methods for the stereocontrolled synthesis of chiral amines is a significant area of research. While direct asymmetric applications of this compound are not prominently reported, its chemistry can be contextualized by examining related and highly successful strategies, particularly those involving N-tert-butanesulfinyl imines.
Potential as Chiral Auxiliaries (e.g., Related N-tert-butanesulfinyl imine chemistry)
The N-tert-butyl group in this compound is achiral. However, the principles of asymmetric induction can be applied by drawing parallels with the extensively studied N-tert-butanesulfinyl imines. In the latter, the tert-butanesulfinyl group acts as a powerful chiral auxiliary, directing the stereochemical outcome of nucleophilic additions to the imine carbon. northwestern.edubeilstein-journals.org
This chiral auxiliary activates the imine for nucleophilic attack and provides a sterically defined environment, leading to high diastereoselectivity in the formation of the new stereocenter. northwestern.edu The resulting sulfinamide products can then be readily cleaved under mild acidic conditions to afford the chiral amine. Given this precedent, it is conceivable that a chiral variant of the N-substituent on a silylated imine could similarly direct stereoselective transformations.
Development of Stereoselective Synthetic Routes
The development of stereoselective routes involving silylated imines is an active area of research. For instance, the use of enantiopure tert-butanesulfinyl imines as electrophiles in reactions with silyl anions has been shown to provide high levels of diastereocontrol in the synthesis of α-silylamines. northwestern.edufigshare.com This demonstrates that the combination of a chiral auxiliary on the nitrogen and a silylated nucleophile can lead to highly stereoselective bond formations.
Computational, Theoretical, and Advanced Methodological Insights
Electronic Structure and Reactivity Modeling
Computational studies on related α-silyl imines and N-tert-butyl imines provide a foundation for understanding the electronic landscape of 2-Trimethylsilyl-N-tert-butylacetaldimine. Density Functional Theory (DFT) calculations are a powerful tool for elucidating the structural and electronic properties of such molecules.
The trimethylsilyl (B98337) (TMS) group is known to exert significant steric and electronic effects. acs.org Electronically, the silicon atom can act as a σ-donor, influencing the electron density of the adjacent imine functionality. This can, in turn, affect the nucleophilicity of the imine nitrogen and the electrophilicity of the imine carbon. The bulky tert-butyl group on the nitrogen atom also plays a crucial role in dictating the molecule's conformation and steric accessibility, which has been a subject of computational modeling in similar systems. researchgate.net
Modeling studies on N-tert-butylsulfinyl imines, for example, have utilized DFT to predict stable conformations and to rationalize the stereochemical outcomes of their reactions. nih.govnih.govresearchgate.net These studies often highlight the influence of the bulky tert-butyl group in directing the approach of reagents. For this compound, it is anticipated that the interplay between the TMS and tert-butyl groups would lead to a sterically hindered environment around the C=N bond.
Table 1: Predicted Electronic and Steric Properties of this compound based on Analogous Systems
| Property | Predicted Influence of Trimethylsilyl Group | Predicted Influence of N-tert-butyl Group |
| C=N Bond Polarity | May be slightly altered due to the σ-donating nature of the Si-C bond. | Primarily steric influence, may slightly affect bond angles. |
| Nucleophilicity of Nitrogen | Potentially enhanced due to σ-donation from the silyl (B83357) group. | Steric hindrance may reduce accessibility for bulky electrophiles. |
| Electrophilicity of Carbon | May be slightly reduced. | Steric shielding of the carbon atom. |
| Molecular Conformation | The bulky TMS group will influence the preferred dihedral angles around the C-C and C-N bonds. | The large tert-butyl group will dominate the steric environment, likely forcing specific rotameric conformations. |
Transition State Analysis of Key Transformations
The reactivity of imines is often characterized by their participation in nucleophilic additions and reactions at the α-carbon. For this compound, two key transformations are of interest: nucleophilic addition to the imine and deprotonation at the α-carbon to form an azaenolate. Transition state analysis of these processes in related systems offers valuable insights.
In the context of Mannich reactions involving N-silyl imines, DFT calculations have been employed to investigate the catalytic mechanism and diastereoselectivity. nih.gov These studies suggest that the transition states are stabilized by interactions with metal catalysts and that the stereochemical outcome is dictated by the steric and electronic properties of the substituents on the imine. For a hypothetical reaction of this compound, the transition state for nucleophilic attack would be highly sensitive to the size of the incoming nucleophile, with the bulky substituents directing its trajectory.
Furthermore, the formation of azaenolates from α-silylimines has been studied, revealing that the stereochemistry of the resulting enolate can be controlled. ucl.ac.uk Transition state calculations for the deprotonation step would likely show a significant influence of the TMS group on the acidity of the α-proton and the geometry of the resulting azaenolate.
Spectroscopic Studies for Mechanistic Elucidation (excluding basic characterization)
Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are invaluable for probing the dynamic processes and reaction mechanisms of molecules like this compound. While basic characterization is excluded, advanced NMR methods can provide deep mechanistic insights.
Dynamic NMR (DNMR) spectroscopy, for instance, could be used to study conformational changes, such as restricted rotation around the C-N or C-C single bonds, which would be expected due to the bulky substituents. numberanalytics.com By analyzing line-shape changes at different temperatures, it would be possible to determine the energy barriers for these rotational processes.
Furthermore, in-situ NMR studies of reactions involving this imine could help to identify and characterize reaction intermediates. nih.gov For example, monitoring the reaction of the imine with a nucleophile by NMR could provide evidence for the formation of an initial adduct and any subsequent rearrangement or elimination products. The chemical shifts of the silicon-29 (B1244352) nucleus could also be a sensitive probe of changes in the electronic environment around the silyl group during a reaction. researchgate.net
Exploration of this compound in Catalytic Cycles
The unique structural features of this compound suggest its potential as a substrate or intermediate in various catalytic cycles. The field of N-silylamine chemistry in catalysis is an active area of research. rsc.org
One potential application is in catalytic reactions that proceed via iminium ion intermediates. The silyl group could influence the stability and reactivity of such an intermediate. Computational studies on related systems have explored the role of iminium ions in catalytic cycles, for instance, in the functionalization of N-alkyl piperidines. acs.org
Moreover, α-silyl amines, which could be formed from the reduction of this compound, are known to act as electron donors in photoredox catalysis. researchgate.net Theoretical studies could model the redox properties of the corresponding α-silyl amine and its potential to engage in single-electron transfer processes within a catalytic cycle. The bulky N-tert-butyl group would likely modulate the stability and reactivity of the resulting radical cation.
Emerging Research Areas and Future Perspectives
Expansion of Reactivity Landscape and Novel Transformations
The reactivity of 2-Trimethylsilyl-N-tert-butylacetaldimine is primarily centered around the electrophilic nature of the imine carbon and the influence of the adjacent trimethylsilyl (B98337) group. While direct studies on this specific compound are limited, the reactivity of analogous N-tert-butylsulfinyl imines provides a strong foundation for predicting its chemical behavior and potential for novel transformations. The electron-withdrawing nature of the imine group activates the C=N bond for nucleophilic attack, a cornerstone of its reactivity. nih.gov
Research on related silyl (B83357) ketene (B1206846) imines has demonstrated their versatility as nucleophiles in various transformations. nih.gov This suggests that under appropriate conditions, the a-carbon of this compound could be deprotonated to form a nucleophilic species, thereby undergoing umpolung reactivity. brandeis.edunih.gov This reversed polarity would open up new avenues for carbon-carbon bond formation with electrophiles.
One area of significant potential is the synthesis of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products. nih.govbeilstein-journals.org Analogous N-tert-butylsulfinyl imines have been successfully employed in the synthesis of aziridines, pyrrolidines, and piperidines through reactions with various nucleophiles. beilstein-journals.orgdntb.gov.ua For instance, the aza-Darzens reaction with α-bromoesters can yield functionalized aziridines. beilstein-journals.org It is anticipated that this compound could undergo similar cycloaddition and annulation reactions to afford a diverse range of heterocyclic structures.
The trimethylsilyl group itself can be leveraged in novel transformations. For example, it could facilitate [3+2] cycloadditions with suitable partners or participate in Peterson-type olefination reactions after nucleophilic addition to the imine.
Table 1: Potential Nucleophilic Addition Reactions and Transformations
| Nucleophile/Reagent | Potential Product Type | Potential Transformation |
|---|---|---|
| Organometallic Reagents (e.g., Grignards, Organolithiums) | Substituted Amines | Addition to the C=N bond |
| Enolates | β-Amino Carbonyls | Mannich-type reaction |
| α-Bromoesters | Aziridines | Aza-Darzens reaction |
| Dienes | Pyridines/Dihydropyridines | Aza-Diels-Alder reaction |
Green Chemistry Approaches to Silylated Imine Synthesis and Reactions
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to minimize waste, reduce energy consumption, and utilize renewable resources. The synthesis of imines, including silylated variants like this compound, is an area where green methodologies are being actively explored. themjalab.com
Traditional imine synthesis often involves the condensation of an amine and a carbonyl compound with the removal of water, sometimes requiring harsh conditions or stoichiometric dehydrating agents. mdpi.com Greener alternatives are emerging that address these limitations.
One promising approach is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled. For example, solid acid catalysts have been shown to efficiently promote imine formation under solvent-free conditions. The direct oxidative coupling of primary amines to imines using a silicate-supported anatase photocatalyst under visible light offers a sustainable pathway, utilizing benign oxidants like dioxygen. researchgate.net
Another green strategy involves the use of alternative reaction media. Micellar catalysis, where reactions are carried out in aqueous surfactant solutions, can enhance reaction rates and avoid the use of volatile organic solvents. mdpi.com The development of transition metal-catalyzed methods for direct imine synthesis from amines also aligns with green chemistry principles by improving atom economy. mdpi.com
Table 2: Green Chemistry Strategies for Imine Synthesis
| Green Chemistry Approach | Key Features | Potential Application to Silylated Imines |
|---|---|---|
| Heterogeneous Catalysis | Recyclable catalyst, often solvent-free conditions. | Synthesis from silylated aldehydes/ketones and tert-butylamine (B42293). |
| Photocatalysis | Use of light as an energy source, mild conditions. researchgate.net | Oxidative coupling of silylated primary amines. researchgate.net |
| Micellar Catalysis | Reaction in water, reduced use of organic solvents. mdpi.com | Condensation reactions in aqueous media. mdpi.com |
| Transition Metal Catalysis | High efficiency and selectivity, direct synthesis from amines. mdpi.com | Direct synthesis from silylated amines, improving atom economy. mdpi.com |
Development of Catalytic Asymmetric Variants
The synthesis of enantiomerically pure amines is of paramount importance in medicinal chemistry. nih.govnuph.edu.ua While the use of stoichiometric chiral auxiliaries, such as the tert-butanesulfinyl group, has been highly successful in directing the stereochemical outcome of reactions with imines, the development of catalytic asymmetric methods is a key goal for more efficient and sustainable synthesis. nuph.edu.uayoutube.com
For this compound, which is achiral, the development of catalytic asymmetric variants would rely on the use of a chiral catalyst to control the stereoselectivity of nucleophilic additions to the imine. This could involve several strategies:
Chiral Lewis Acid Catalysis: A chiral Lewis acid could coordinate to the imine nitrogen, activating it for nucleophilic attack and creating a chiral environment that directs the approach of the nucleophile to one face of the imine.
Chiral Brønsted Acid Catalysis: A chiral Brønsted acid could protonate the imine, forming a chiral iminium ion that would then react with a nucleophile in an enantioselective manner.
Organocatalysis: Chiral amine or phosphine (B1218219) catalysts could be employed to generate chiral intermediates or to activate the nucleophile or electrophile.
Transition Metal Catalysis: Chiral transition metal complexes could catalyze a variety of enantioselective transformations, including transfer hydrogenations to produce chiral amines or additions of various nucleophiles.
The development of such catalytic systems would represent a significant advance, enabling the synthesis of a wide range of chiral silylated amines from a simple, achiral precursor. The enantioselective hydrogenation of imines is a well-established field, and similar principles could be applied to this compound.
Interdisciplinary Applications in Materials Science
The unique structural features of this compound suggest potential applications in materials science, particularly as a precursor for the deposition of thin films. The presence of both silicon and nitrogen in the molecule makes it a candidate for the formation of silicon nitride (SiNx) or silicon carbonitride (SiCN) thin films, which have valuable electronic and mechanical properties.
The trimethylsilyl group is a common feature in precursors used for chemical vapor deposition (CVD) and atomic layer deposition (ALD) due to its suitable volatility and reactivity. For instance, trimethylsilyl-precursors have been used to prepare cellulose (B213188) thin films. nih.gov The tert-butyl group can also influence the deposition process. While there is no direct research exploring the mechanistic role of this compound in thin film deposition, its structure is analogous to other precursors used in these fields.
In a potential CVD or ALD process, the molecule would be introduced into a reaction chamber where it would decompose or react on a substrate surface at elevated temperatures. The imine bond could provide a reactive site for surface reactions, while the trimethylsilyl and tert-butyl groups would either be incorporated into the film or eliminated as volatile byproducts. Understanding the decomposition pathways and surface reaction mechanisms of this specific precursor would be crucial for controlling the composition, structure, and properties of the resulting thin film. This remains a fertile area for future interdisciplinary research, bridging organic synthesis with materials engineering.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
